molecular formula C16H15NO3S2 B3133153 [(6-Methyl-2,3-dihydrothiochromen-4-ylidene)amino] benzenesulfonate CAS No. 383146-45-0

[(6-Methyl-2,3-dihydrothiochromen-4-ylidene)amino] benzenesulfonate

Cat. No.: B3133153
CAS No.: 383146-45-0
M. Wt: 333.4 g/mol
InChI Key: FASBCJILQHEBLM-UHFFFAOYSA-N
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Description

[(6-Methyl-2,3-dihydrothiochromen-4-ylidene)amino] benzenesulfonate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiochromene core, which is a sulfur-containing heterocycle, and a benzenesulfonate group, which is a sulfonic acid ester of benzene. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(6-Methyl-2,3-dihydrothiochromen-4-ylidene)amino] benzenesulfonate typically involves the condensation of 6-methyl-2,3-dihydrothiochromen-4-one with an appropriate amine, followed by sulfonation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the desired product. For instance, methanesulfonic acid (MsOH) can be used under reflux conditions in methanol (MeOH) to achieve good yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

[(6-Methyl-2,3-dihydrothiochromen-4-ylidene)amino] benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The thiochromene core can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiochromene core to its corresponding dihydro or tetrahydro derivatives.

    Substitution: The benzenesulfonate group can participate in nucleophilic substitution reactions, leading to the formation of different sulfonate esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various sulfonate esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[(6-Methyl-2,3-dihydrothiochromen-4-ylidene)amino] benzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of [(6-Methyl-2,3-dihydrothiochromen-4-ylidene)amino] benzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The thiochromene core can bind to active sites of enzymes, inhibiting their activity, while the benzenesulfonate group can enhance the compound’s solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • [(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino] benzenesulfonate
  • [(4,6-Dimethyl-2-pyrimidinyl)amino] benzenesulfonate

Uniqueness

[(6-Methyl-2,3-dihydrothiochromen-4-ylidene)amino] benzenesulfonate is unique due to its thiochromene core, which imparts distinct chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

[(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S2/c1-12-7-8-16-14(11-12)15(9-10-21-16)17-20-22(18,19)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASBCJILQHEBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SCCC2=NOS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(6-Methyl-2,3-dihydrothiochromen-4-ylidene)amino] benzenesulfonate

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